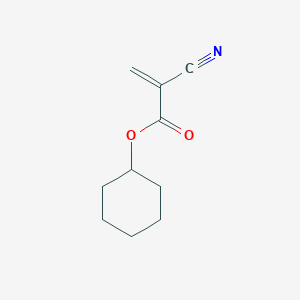
Cyclohexyl 2-cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-cyanoacrylate (CHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research. It is a colorless liquid with a strong odor and is known for its fast-drying properties. CHCA is commonly used in laboratory experiments due to its ability to bond quickly and strongly to various surfaces.
Mécanisme D'action
Cyclohexyl 2-cyanoacrylate works by polymerizing in the presence of moisture, forming a strong and durable bond between two surfaces. The polymerization reaction is exothermic and occurs rapidly, resulting in the formation of a solid adhesive within seconds.
Effets Biochimiques Et Physiologiques
Cyclohexyl 2-cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in the closure of skin wounds, and no adverse effects have been reported. However, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl 2-cyanoacrylate has several advantages for lab experiments, including its fast-drying and strong bonding properties, which allow for quick and reliable results. It can also be used in a variety of applications, including tissue engineering and microfabrication. However, Cyclohexyl 2-cyanoacrylate has some limitations, such as its sensitivity to moisture, which can affect its bonding properties. It is also difficult to remove once it has bonded to a surface, which can be a disadvantage in some experiments.
Orientations Futures
There are several future directions for Cyclohexyl 2-cyanoacrylate research. One area of interest is the development of new formulations that can be used in a wider range of applications. Another area of interest is the development of new methods for removing Cyclohexyl 2-cyanoacrylate from surfaces once it has bonded. Additionally, more research is needed to fully understand the long-term effects of Cyclohexyl 2-cyanoacrylate on the body, particularly in the context of tissue engineering and drug delivery.
Méthodes De Synthèse
Cyclohexyl 2-cyanoacrylate can be synthesized by reacting cyanoacetic acid with cyclohexyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of Cyclohexyl 2-cyanoacrylate. The purity of the final product can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Cyclohexyl 2-cyanoacrylate has been widely used in scientific research as a tissue adhesive due to its fast-drying and strong bonding properties. It has been used in various applications, including wound closure, tissue engineering, and drug delivery. Cyclohexyl 2-cyanoacrylate has also been used as a tool for microfabrication and microfluidics due to its ability to bond to various surfaces.
Propriétés
Numéro CAS |
10151-78-7 |
|---|---|
Nom du produit |
Cyclohexyl 2-cyanoacrylate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
cyclohexyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H13NO2/c1-8(7-11)10(12)13-9-5-3-2-4-6-9/h9H,1-6H2 |
Clé InChI |
ILRMPAUJTPZAIQ-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C(=O)OC1CCCCC1 |
SMILES canonique |
C=C(C#N)C(=O)OC1CCCCC1 |
Autres numéros CAS |
10151-78-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



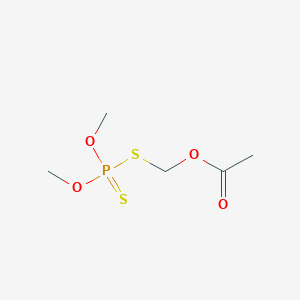
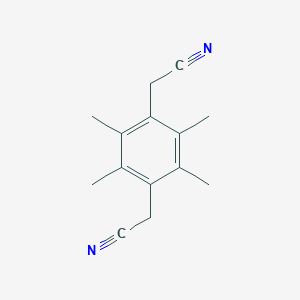
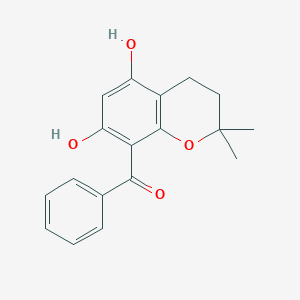
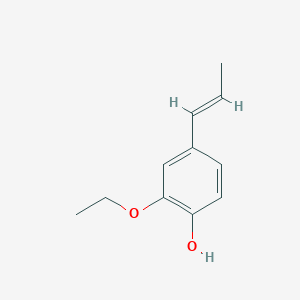
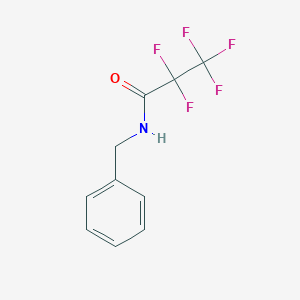
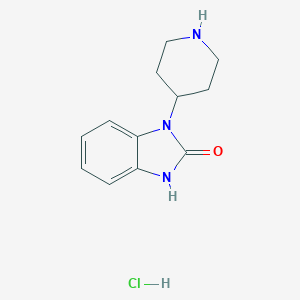
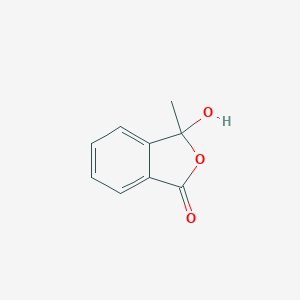
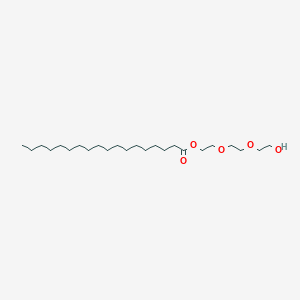
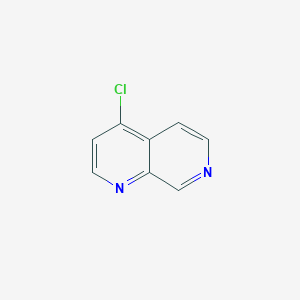
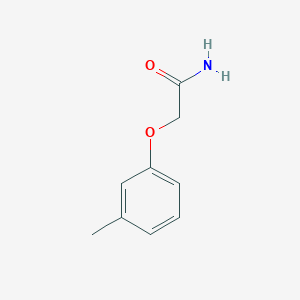
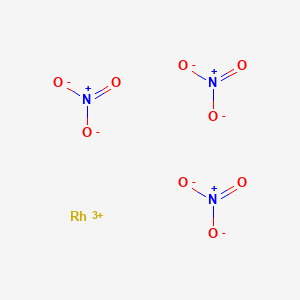
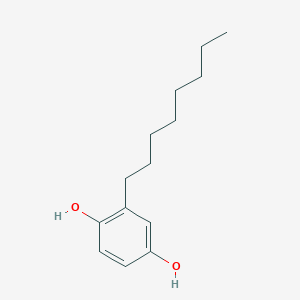
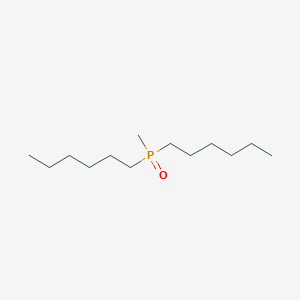
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)